Cas no 2201621-67-0 (3-(3-{6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylmethyl}azetidin-1-yl)pyrazine-2-carbonitrile)

3-(3-{6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylmethyl}azetidin-1-yl)pyrazine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-{6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylmethyl}azetidin-1-yl)pyrazine-2-carbonitrile
- AKOS032917174
- 3-[3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidin-1-yl]pyrazine-2-carbonitrile
- 2201621-67-0
- 3-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile
- F6604-9396
-
- Inchi: 1S/C18H15N7O/c19-8-16-18(22-7-6-21-16)24-10-13(11-24)12-25-17(26)4-3-15(23-25)14-2-1-5-20-9-14/h1-7,9,13H,10-12H2
- InChI Key: NQXPDFSNNKDBBW-UHFFFAOYSA-N
- SMILES: O=C1C=CC(C2C=NC=CC=2)=NN1CC1CN(C2C(C#N)=NC=CN=2)C1
Computed Properties
- Exact Mass: 345.13380813g/mol
- Monoisotopic Mass: 345.13380813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 645
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 98.4Ų
3-(3-{6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylmethyl}azetidin-1-yl)pyrazine-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6604-9396-20mg |
3-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile |
2201621-67-0 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6604-9396-1mg |
3-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile |
2201621-67-0 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6604-9396-5μmol |
3-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile |
2201621-67-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6604-9396-2μmol |
3-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile |
2201621-67-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6604-9396-3mg |
3-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile |
2201621-67-0 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6604-9396-4mg |
3-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile |
2201621-67-0 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6604-9396-25mg |
3-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile |
2201621-67-0 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6604-9396-40mg |
3-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile |
2201621-67-0 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6604-9396-5mg |
3-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile |
2201621-67-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6604-9396-10μmol |
3-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile |
2201621-67-0 | 10μmol |
$69.0 | 2023-09-07 |
3-(3-{6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylmethyl}azetidin-1-yl)pyrazine-2-carbonitrile Related Literature
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
2. Back matter
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Additional information on 3-(3-{6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylmethyl}azetidin-1-yl)pyrazine-2-carbonitrile
Introduction to Compound with CAS No. 2201621-67-0 and Its Applications in Modern Chemical Biology
The compound with the CAS number 2201621-67-0 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as 3-(3-{6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylmethyl}azetidin-1-yl)pyrazine-2-carbonitrile, represents a sophisticated blend of heterocyclic structures that exhibit promising biological activities. The intricate architecture of this molecule, characterized by its pyrazine, pyridine, and azetidine moieties, makes it a compelling candidate for further exploration in drug discovery and therapeutic development.
In recent years, there has been a surge in interest towards the development of novel heterocyclic compounds due to their diverse pharmacological properties. The presence of multiple nitrogen-containing rings in this compound not only contributes to its complex chemical profile but also enhances its potential as a bioactive molecule. Specifically, the pyridazine and pyridine rings are well-known for their role in various biological processes, including enzyme inhibition and receptor binding. The incorporation of these motifs into a single molecular framework suggests that this compound may exhibit multiple modes of action, making it a versatile tool for therapeutic intervention.
The azetidine ring, another key feature of this compound, is known for its ability to mimic natural amino acid structures, which can be exploited for the development of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of peptides without their drawbacks, such as poor oral bioavailability and susceptibility to enzymatic degradation. By incorporating an azetidine moiety, this compound may be able to interact with biological targets in a manner similar to peptides but with improved stability and pharmacokinetic properties.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The pyrazine and pyridine rings are frequently found in molecules that interact with central nervous system (CNS) receptors, such as serotonin and dopamine receptors. Recent studies have shown that compounds with similar structural features can modulate neurotransmitter activity, leading to potential therapeutic benefits in conditions like depression, anxiety, and neurodegenerative diseases. The unique combination of heterocycles in this compound may provide a new avenue for developing novel CNS-targeting agents.
Additionally, the nitrile group present in the molecular structure of this compound is another critical feature that contributes to its biological activity. Nitrile groups are known to participate in various biochemical reactions, including hydrolysis and reduction, which can lead to the formation of pharmacologically active intermediates. This suggests that the nitrile group may play a crucial role in the mechanism of action of this compound, potentially mediating its interaction with biological targets.
The synthesis of this compound represents a significant achievement in organic chemistry due to its complexity and the challenges associated with constructing such a multifaceted molecular structure. The synthetic route likely involves multiple steps, including condensation reactions, cyclization processes, and functional group transformations. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.
In conclusion, the compound with CAS number 2201621-67-0, specifically 3-(3-{6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylmethyl}azetidin-1-yl)pyrazine-2-carbonitrile, is a promising candidate for further exploration in chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for developing novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that we will see significant advancements in drug discovery and treatment strategies for various diseases.
2201621-67-0 (3-(3-{6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylmethyl}azetidin-1-yl)pyrazine-2-carbonitrile) Related Products
- 61935-50-0(Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1R,2R)-rel-)
- 1438410-03-7(7-Bromo-2-oxo-2H-chromene-3-carboxylic acid)
- 883106-63-6(4-(2-Aminophenylcarbamoyl)piperidine-1-carboxylic acidtert-butylester)
- 13264-91-0(o-Nitrophenyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside)
- 1798618-44-6(3-(dimethylamino)-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)benzamide)
- 1803815-30-6(Ethyl 3-cyano-2-trifluoromethyl-4-(trifluoromethylthio)phenylacetate)
- 1017150-75-2(3-(4-fluoro-3-methylphenyl)methylpiperidine)
- 2172184-62-0(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methylpropanoic acid)
- 38769-92-5(Magnesium,chloro[(4-methoxyphenyl)methyl]-)
- 651-89-8(1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene)



